molecular formula C10H14FNO B8121362 3-Butoxy-4-fluoro-phenylamine

3-Butoxy-4-fluoro-phenylamine

Cat. No.: B8121362
M. Wt: 183.22 g/mol
InChI Key: WIVWZYLXMCRCFZ-UHFFFAOYSA-N
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Description

3-Butoxy-4-fluoro-phenylamine is an organic compound characterized by the presence of a butoxy group and a fluorine atom attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-fluoro-phenylamine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-fluoroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-fluoro-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

3-Butoxy-4-fluoro-phenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Butoxy-4-fluoro-phenylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The butoxy and fluoro groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

  • 3-Butoxy-4-chloro-phenylamine
  • 3-Butoxy-4-methyl-phenylamine
  • 3-Butoxy-4-nitro-phenylamine

Comparison: Compared to its analogs, 3-Butoxy-4-fluoro-phenylamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine’s electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-butoxy-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVWZYLXMCRCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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